molecular formula C16H17N3OS2 B2733341 3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one CAS No. 882180-48-5

3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one

Cat. No.: B2733341
CAS No.: 882180-48-5
M. Wt: 331.45
InChI Key: RXSHUKJELCVLSN-UHFFFAOYSA-N
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Description

3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one is a thiazolidinone derivative featuring a 4-ethylbenzyl-substituted thiazole ring fused to a 2-imino-5-methylthiazolidin-4-one core. Thiazolidinones are heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

3-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-2-imino-5-methyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS2/c1-3-11-4-6-12(7-5-11)8-13-9-18-16(22-13)19-14(20)10(2)21-15(19)17/h4-7,9-10,17H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSHUKJELCVLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CN=C(S2)N3C(=O)C(SC3=N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzylamine with thioamide derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazole ring. The process may also involve the use of solvents such as ethanol or chloroform to dissolve reactants and control the reaction environment.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its cytotoxic properties against cancer cells.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural analogs, focusing on substituent variations and their implications:

Compound Name Core Structure Substituents Key Functional Groups Reference ID
Target Compound Thiazolidin-4-one 5-(4-Ethylbenzyl)thiazol-2-yl, 2-imino, 5-methyl Imino, thiazole, ethylbenzyl
CBTMT Thiazolidin-4-one 4-Chlorobenzylidene, benzo[d]thiazol-2-yl, 4-methoxyphenyl Chloro, methoxy, thiazole
MBTMT Thiazolidin-4-one 4-Methoxybenzylidene, benzo[d]thiazol-2-yl, 4-methoxyphenyl Methoxy, thiazole
Compound 18 () Thiazolidin-4-one Azo linkage, 6-methylbenzo[d]thiazol-2-yl, 4-methoxyphenyl Azo, methylbenzo-thiazole
3-((1H-benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenylthiazolidin-4-ones Thiazolidin-4-one Benzoimidazolyl, arylidene, phenyl Benzoimidazole, arylidene
(Z)-5-(4-ethoxy-2-methylbenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one Thiazolidin-4-one 4-Ethoxy-2-methylbenzylidene, isopropyl, thioxo Ethoxy, thioxo

Key Observations :

  • Substituent Diversity : The target compound’s 4-ethylbenzyl group distinguishes it from analogs like CBTMT (chloro) and MBTMT (methoxy), which may alter electronic and steric profiles .
  • Functional Groups: The 2-imino group in the target contrasts with thioxo (e.g., ) or azo linkages (), affecting redox activity and binding specificity .
  • Biological Implications : Methoxy and chloro substituents in analogs correlate with enhanced antimicrobial and anticancer activities, while ethylbenzyl may improve membrane permeability .

Key Observations :

  • Efficiency : Microwave-assisted synthesis (e.g., CBTMT) offers higher yields (70–85%) compared to traditional reflux methods (65–78%) for the target compound’s analogs .
  • Complexity : Azo-linked derivatives require multi-step synthesis, lowering overall yields (55–68%) .

Key Observations :

  • Activity Gaps : While CBTMT and MBTMT show anticancer activity, the target compound’s biological data are absent in the provided evidence, highlighting a research gap .
  • Substituent-Activity Relationship : Methoxy groups (MBTMT) enhance potency compared to chloro (CBTMT), suggesting electron-donating groups improve efficacy .

Biological Activity

3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one, with the CAS number 882180-48-5, is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring and an imino group, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₇N₃OS₂
  • Molecular Weight : 331.5 g/mol

The structure of the compound is critical for its biological activity. The presence of the thiazole ring and the ethylbenzyl substituent may enhance its interaction with biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiazolidinone derivatives. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance:

  • Case Study : In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Properties

Thiazolidinone derivatives are also studied for their anticancer potential. The compound has shown promise in inducing apoptosis in cancer cells:

  • Mechanism of Action : The compound appears to activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors such as Bax and decreased expression of anti-apoptotic factors like Bcl-2.
  • Case Study : A study involving human breast cancer cell lines (MCF-7) reported a dose-dependent reduction in cell viability upon treatment with this compound, highlighting its potential as an anticancer agent.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may possess anti-inflammatory properties:

  • Research Findings : In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential mechanism for mitigating inflammatory responses.

Data Summary Table

Biological ActivityEffect ObservedReference
AntimicrobialInhibition of S. aureus and E. coli growth
AnticancerInduction of apoptosis in MCF-7 cells
Anti-inflammatoryReduced TNF-alpha and IL-6 levels

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
  • Receptor Modulation : It could interact with specific receptors linked to apoptotic pathways.
  • Cytokine Regulation : The modulation of cytokine levels suggests an immunomodulatory effect.

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